Methyl 3-methoxybutanoate
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Overview
Description
Methyl 3-methoxybutanoate is an organic compound with the molecular formula C6H12O3 and a molecular weight of 132.16 g/mol . . This compound is characterized by its ester functional group and is commonly used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-methoxybutanoate can be synthesized through the esterification of 3-methoxybutanoic acid with methanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion.
Industrial Production Methods
In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of 3-methoxybutanoic acid and methanol into a reactor, where they are mixed with an acid catalyst. The reaction mixture is then heated, and the resulting ester is separated and purified through distillation .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methoxybutanoate undergoes various chemical reactions, including:
Substitution: This compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acid or base catalysts, water, and heat.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Various nucleophiles, such as halides or amines, under appropriate conditions.
Major Products Formed
Hydrolysis: 3-methoxybutanoic acid and methanol.
Reduction: 3-methoxybutanol.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Methyl 3-methoxybutanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-methoxybutanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes that catalyze ester hydrolysis, leading to the formation of 3-methoxybutanoic acid and methanol . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxybutanoate: Similar in structure but contains a hydroxyl group instead of a methoxy group.
Ethyl 3-methoxybutanoate: Similar in structure but contains an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 3-methoxybutanoate is unique due to its specific ester functional group and methoxy substituent, which confer distinct chemical properties and reactivity compared to similar compounds . These unique features make it valuable in various chemical reactions and industrial applications.
Properties
IUPAC Name |
methyl 3-methoxybutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-5(8-2)4-6(7)9-3/h5H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMQYDNCUDPVAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3136-17-2 |
Source
|
Record name | methyl 3-methoxybutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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